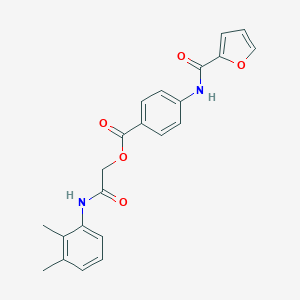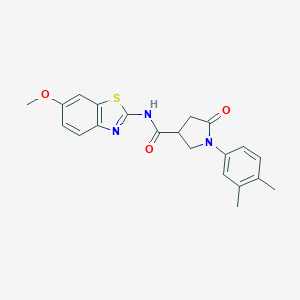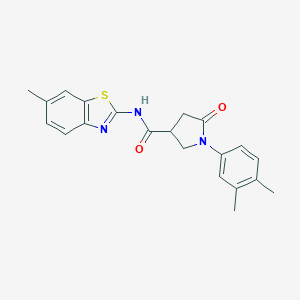![molecular formula C23H18ClN3O4 B271136 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-chlorophenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271136.png)
2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-chlorophenyl)-6-methyl-4-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-chlorophenyl)-6-methyl-4-quinolinecarboxylate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique chemical structure and has been found to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-chlorophenyl)-6-methyl-4-quinolinecarboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has been found to have a variety of other biochemical and physiological effects. It has been shown to have anti-inflammatory activity, as well as the ability to inhibit the growth of certain bacteria and viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-chlorophenyl)-6-methyl-4-quinolinecarboxylate in lab experiments is its potency. This compound has been found to have potent anti-cancer activity at relatively low concentrations. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Zukünftige Richtungen
There are many future directions for research on 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-chlorophenyl)-6-methyl-4-quinolinecarboxylate. One area of research is in the development of new cancer treatments. This compound has shown promising anti-cancer activity, and further studies are needed to determine its potential as a cancer treatment. Another area of research is in the development of new antibiotics. This compound has been found to have antibacterial activity, and further studies are needed to determine its potential as an antibiotic. Finally, further studies are needed to determine the potential side effects and safe dosage of this compound.
Synthesemethoden
The synthesis of 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-chlorophenyl)-6-methyl-4-quinolinecarboxylate involves the reaction of 2-(4-chlorophenyl)-6-methyl-4-quinolinecarboxylic acid with hydroxylamine-O-sulfonic acid and acetic anhydride to form 2-(4-chlorophenyl)-6-methyl-4-quinolinecarboxylic acid 5-(hydroxylamino)-3-isoxazolecarboxylate. This intermediate compound is then reacted with ethyl chloroformate to form the final product.
Wissenschaftliche Forschungsanwendungen
2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-chlorophenyl)-6-methyl-4-quinolinecarboxylate has been found to have a variety of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer activity and can induce apoptosis in cancer cells.
Eigenschaften
Molekularformel |
C23H18ClN3O4 |
|---|---|
Molekulargewicht |
435.9 g/mol |
IUPAC-Name |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C23H18ClN3O4/c1-13-3-8-19-17(9-13)18(11-20(25-19)15-4-6-16(24)7-5-15)23(29)30-12-22(28)26-21-10-14(2)31-27-21/h3-11H,12H2,1-2H3,(H,26,27,28) |
InChI-Schlüssel |
BMTHTXZQMRJVFU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)NC3=NOC(=C3)C)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)NC3=NOC(=C3)C)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(dibenzo[b,d]furan-3-yl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271056.png)
![1-(3-chlorophenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271057.png)
![1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271059.png)
![1-benzyl-N-(dibenzo[b,d]furan-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271060.png)


![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271065.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-(phenylcarbonyl)cyclohexanecarboxylate](/img/structure/B271066.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 4-(2-furoylamino)benzoate](/img/structure/B271067.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271069.png)
![1-(3-chlorophenyl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271070.png)


![N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271076.png)